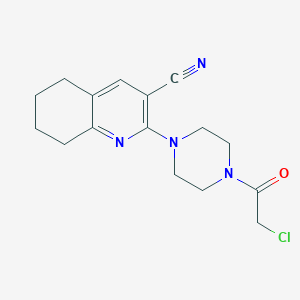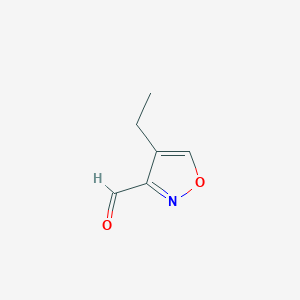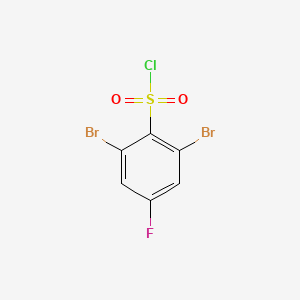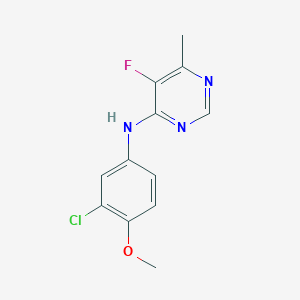![molecular formula C14H19NO B3012192 3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol CAS No. 1852047-62-1](/img/structure/B3012192.png)
3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol is a compound that has gained attention in scientific research due to its potential applications in the field of medicine. It is a chiral compound that belongs to the class of beta-adrenergic agonists. The compound is also known as Clenbuterol, and it has been used as a bronchodilator for the treatment of asthma and other respiratory disorders. However, the use of Clenbuterol as a performance-enhancing drug is prohibited in many sports due to its stimulant and anabolic effects.
Wirkmechanismus
3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol acts as a beta-adrenergic agonist, which means that it binds to and activates beta-adrenergic receptors in the body. This activation leads to the stimulation of the sympathetic nervous system, which results in an increase in heart rate, blood pressure, and bronchodilation. The compound also has anabolic effects, which means that it promotes muscle growth and protein synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol are varied and depend on the dose and duration of exposure. The compound has been shown to increase heart rate, blood pressure, and cardiac output. It also has bronchodilator effects, which means that it relaxes the smooth muscles of the airways and improves breathing. Additionally, 3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol has been shown to have anabolic effects, which means that it promotes muscle growth and protein synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol has several advantages for lab experiments. It has been extensively studied, and its effects are well-documented. Additionally, it is relatively easy to synthesize and is commercially available. However, there are also limitations to its use in lab experiments. The compound is known to have stimulant and anabolic effects, which can complicate the interpretation of results. Additionally, the compound has been banned in many sports, which limits its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol. One area of research is the development of new analogs of the compound with improved selectivity and efficacy. Another area of research is the study of the compound's effects on different tissues and organs, such as the liver and kidneys. Additionally, the compound's potential use in the treatment of muscle wasting disorders and heart failure warrants further investigation. Finally, the compound's potential as a performance-enhancing drug and its effects on athletic performance require further study.
In conclusion, 3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol is a compound with potential applications in the field of medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential and limitations.
Synthesemethoden
The synthesis of 3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol involves the reaction of 4-amino-3-methylphenol with propargyl bromide in the presence of a base such as potassium carbonate. The resulting product is then subjected to a reductive amination reaction with 2-butanone and sodium borohydride. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol has been studied extensively for its potential applications in the field of medicine. It has been shown to have bronchodilator effects and has been used for the treatment of asthma and other respiratory disorders. The compound has also been investigated for its potential use in the treatment of heart failure, as it has been shown to improve cardiac function in animal models. Additionally, 3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol has been studied for its potential use in the treatment of muscle wasting disorders, as it has been shown to have anabolic effects.
Eigenschaften
IUPAC Name |
3-methyl-1-phenyl-2-(prop-2-ynylamino)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-4-10-15-13(11(2)3)14(16)12-8-6-5-7-9-12/h1,5-9,11,13-16H,10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPPCYAIRPLLJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C1=CC=CC=C1)O)NCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B3012111.png)

![Methyl 3-{[(4-methylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B3012115.png)
![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B3012116.png)

![1-{1-[4-(Pyridin-3-yloxy)benzenesulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B3012120.png)
![N-[(4-chlorophenyl)methyl]naphthalen-1-amine](/img/structure/B3012123.png)

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-N'-[(dimethylamino)methylene]urea](/img/structure/B3012125.png)
![2-[4-(2,6-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B3012127.png)
![3-(Azidomethyl)bicyclo[3.1.0]hexane](/img/structure/B3012129.png)

